(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
CAS No.: 372503-87-2
Cat. No.: VC6254101
Molecular Formula: C21H19N3S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372503-87-2 |
|---|---|
| Molecular Formula | C21H19N3S |
| Molecular Weight | 345.46 |
| IUPAC Name | (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+ |
| Standard InChI Key | YRVLMDBOEBXROL-LDADJPATSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound, identified by CAS No. 372503-87-2, has the molecular formula C₂₁H₁₉N₃S and a molecular weight of 345.46 g/mol. Its IUPAC name, (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects a conjugated system comprising:
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A 3,4-dimethylanilino group (aromatic amine).
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A 4-(p-tolyl)thiazole moiety (heterocyclic aromatic ring).
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An acrylonitrile linker with E-stereochemistry.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₃S |
| Molecular Weight | 345.46 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |
| InChI Key | YRVLMDBOEBXROL-LDADJPATSA-N |
| PubChem CID | 1902440 |
The E-configuration is critical for maintaining planar geometry, enabling π-π stacking and hydrogen-bonding interactions .
Spectral Signatures
While direct spectral data for this compound are unavailable, analogs provide insights:
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IR Spectroscopy: A nitrile (C≡N) stretch near 2220 cm⁻¹ and aromatic C=C/C=N vibrations at 1600–1500 cm⁻¹ .
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¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the acrylonitrile vinyl proton (δ 7.2–7.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 345.46 and fragments corresponding to thiazole ring cleavage.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The compound’s synthesis likely involves multi-step condensation reactions, as exemplified by related thiazole-acrylonitrile derivatives :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Chloro-2,4-pentanedione, EtOH, Δ | 85–90% |
| 2 | Malononitrile, Piperidine, EtOH | 70–75% |
Stereochemical Control
The E-configuration is favored during Knoevenagel condensation due to steric hindrance between the thiazole’s methyl group and the anilino substituent . Polar solvents (e.g., DMF) may enhance selectivity by stabilizing the transition state .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 4.2), with better dissolution in DMSO or DMF.
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Stability: Susceptible to photodegradation due to the conjugated ene-nitrile system. Storage under inert atmosphere at −20°C is recommended.
Crystallography
X-ray data for analogous compounds reveal:
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Thiazole ring planarity (dihedral angle < 5° with acrylonitrile).
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Intermolecular H-bonds between the anilino NH and thiazole N .
Research Gaps and Future Directions
Despite its structural promise, empirical data on this specific compound are sparse. Critical research needs include:
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In vitro toxicity and pharmacokinetic profiling.
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Crystallographic studies to validate docking predictions.
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Structure-activity relationship (SAR) optimization to enhance solubility.
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